molecular formula C18H16O4 B2423304 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one CAS No. 433954-10-0

7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one

Cat. No.: B2423304
CAS No.: 433954-10-0
M. Wt: 296.322
InChI Key: FFIZRCKNCPPQNH-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in biochemical and pharmacological research. As a member of the 4'-O-methylisoflavones, this compound provides a valuable scaffold for studying plant polyphenol metabolism and the structure-activity relationships of flavone and isoflavone analogs . Researchers utilize this and related structures to probe biological pathways and receptor interactions, particularly for their potential as modulators of various cellular enzymes. The compound's defined structure, characterized by a 7-hydroxy chromen-4-one core substituted with methoxyphenyl and methyl groups, makes it a key intermediate in the synthetic exploration of novel heterocyclic compounds with potential research applications. Available for research and development purposes only, this product is supplied with high-quality documentation. It is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-10-15(19)9-8-14-17(20)16(11(2)22-18(10)14)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIZRCKNCPPQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the chromen-4-one ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a carbonyl group.

    Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one.

    Reduction: Formation of dihydro derivatives with reduced chromen-4-one ring.

    Substitution: Formation of substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one exhibits significant anticancer activity.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored extensively.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings

Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Uniqueness

7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is unique due to the presence of two methyl groups at positions 2 and 8, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, also known as a derivative of chromen-2-one, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Hydroxy Group at position 7
  • Methoxyphenyl Group at position 3
  • Dimethyl Groups at positions 2 and 8

Its molecular formula is C18H18O4C_{18}H_{18}O_4 with a molecular weight of 298.34 g/mol. The InChI key for this compound is LZERJKGWTQYMBB-UHFFFAOYSA-N .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's .
  • Modulation of Signaling Pathways : It may influence pathways related to oxidative stress and inflammation, contributing to its neuroprotective effects .

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Its ability to scavenge free radicals can help protect cellular components from damage.

Neuroprotective Effects

Studies have highlighted the compound's potential in neuroprotection. It has been shown to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease, thus providing a promising avenue for therapeutic development .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by suppressing neutrophil activation and reducing the production of reactive oxygen species (ROS) during inflammatory responses. This suggests its potential use in treating inflammatory diseases .

Case Studies

Study ReferenceFindings
Demonstrated significant AChE inhibition with an IC50 value of 0.27 μM, indicating strong potential for neuroprotective applications.
Showed that the compound suppresses fMLP-mediated respiratory burst in human neutrophils, which could lead to therapeutic strategies for managing inflammation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one and its analogs?

  • Methodology : Use Mannich reactions or Diels-Alder cycloadditions with substituted phenols and ketones. Optimize conditions (e.g., ethanol as solvent, hydrogen peroxide for oxidation, and sodium hydroxide as a base) to achieve high yields (~72–99%) .
  • Validation : Confirm purity via melting point analysis (e.g., 174–177°C) and structural integrity via FTIR, 1H^1H-NMR, and 13C^{13}C-NMR .

Q. How can spectroscopic techniques elucidate the structure of this compound?

  • Approach : Combine 1H^1H-NMR (to identify aromatic protons and substituents at δ 6.34–8.23 ppm), 13C^{13}C-NMR (to confirm carbonyl groups at δ 177.6 ppm), and FTIR (C=O stretch at ~1647 cm1^{-1}) .
  • Cross-Verification : Use high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., observed m/z 147.1368 vs. calculated 147.1450 for C9_9H7_7O2_2) .

Q. What are the best practices for characterizing its physical properties (e.g., solubility, stability)?

  • Solubility : Test in polar (ethanol, DMF) and non-polar solvents (dichloromethane) under controlled conditions. Note that derivatives like 7a are sparingly soluble in water .
  • Stability : Store in dark, sealed containers at room temperature to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular formula reports (e.g., C16_{16}H12_{12}O4_4 vs. C15_{15}H10_{10}O4_4)?

  • Solution : Use SHELX programs (SHELXT for space-group determination, SHELXL for refinement) to generate precise atomic coordinates. Compare experimental density (1.329 g/cm3^3) and unit-cell parameters with theoretical values .
  • Validation : Cross-reference with HRMS and elemental analysis to resolve formula ambiguities .

Q. How to design structure-activity relationship (SAR) studies for antineoplastic derivatives?

  • Strategy : Synthesize analogs with varying substituents (e.g., trifluoromethyl, dimethylamino) and test cytotoxicity in cancer cell lines. For example, compound 7g (72% yield) showed enhanced activity due to the 2,8-dimethyl groups .
  • Data Analysis : Use docking studies (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like topoisomerase II .

Q. What experimental approaches address low reproducibility in synthesis yields?

  • Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For instance, propargyl bromide coupling in DMF with K2_2CO3_3 achieved 99% yield for chromenone derivatives .
  • Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry if intermediates (e.g., ortho-quinone methides) are unstable .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., cell line specificity, IC50_{50} values) and purity levels (>98% via HPLC). For example, conflicting reports on osteoprotective vs. antineoplastic effects may arise from impurity interference .
  • Validation : Replicate studies with standardized protocols (e.g., MTT assays, apoptosis markers) .

Methodological Resources

  • Crystallography : Use SHELXL for high-resolution refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • Spectral Libraries : Reference PubChem (CID 10228271) and ChemSpider (ID 10228271) for comparative spectral data .
  • Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.